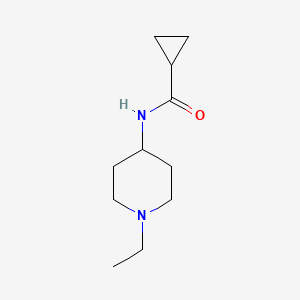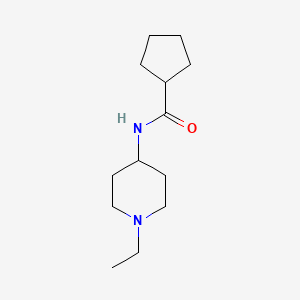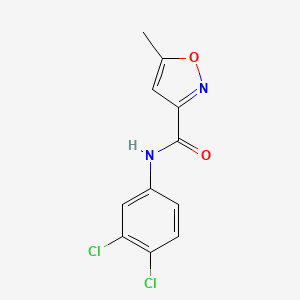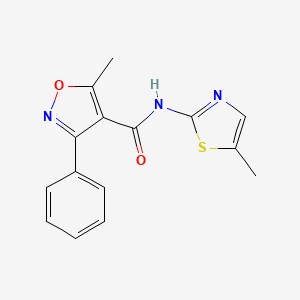![molecular formula C16H12ClN3OS B4431761 N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4431761.png)
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide
Vue d'ensemble
Description
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide, commonly known as Sunitinib, is a small molecule drug that has been extensively studied for its anti-cancer properties. Sunitinib is a tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis, and metastasis.
Mécanisme D'action
Sunitinib targets multiple N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). By inhibiting these receptors, Sunitinib disrupts signaling pathways involved in tumor growth, angiogenesis, and metastasis. Sunitinib also has immunomodulatory effects, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
Sunitinib has been shown to inhibit tumor growth, angiogenesis, and metastasis in preclinical and clinical studies. Sunitinib also has anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic activity. In addition, Sunitinib has been shown to have cardiotoxic effects, which may limit its clinical use.
Avantages Et Limitations Des Expériences En Laboratoire
Sunitinib is a well-studied drug with a known mechanism of action and established preclinical and clinical data. Sunitinib is also readily available and can be synthesized in large quantities, making it suitable for use in lab experiments. However, Sunitinib has limitations in terms of its specificity and toxicity, which may affect the interpretation of experimental results.
Orientations Futures
Future research on Sunitinib may focus on developing more specific and less toxic analogs, investigating its potential as a combination therapy with other anti-cancer drugs, and exploring its immunomodulatory effects in more detail. In addition, Sunitinib may be studied for its potential use in other diseases, such as autoimmune disorders and inflammatory conditions.
Conclusion:
Sunitinib is a small molecule drug that has been extensively studied for its anti-cancer properties. Sunitinib targets multiple N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide involved in tumor growth, angiogenesis, and metastasis, and has shown promising results in preclinical and clinical studies. Sunitinib has limitations in terms of its specificity and toxicity, but its established preclinical and clinical data make it a valuable tool for investigating the biology of cancer and developing new anti-cancer therapies.
Applications De Recherche Scientifique
Sunitinib has been extensively studied for its anti-cancer properties, and has been approved by the FDA for the treatment of renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. Sunitinib has also shown promising results in preclinical studies for the treatment of other types of cancer, including breast cancer, lung cancer, and melanoma. Sunitinib has been used in both in vitro and in vivo studies to investigate its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS/c1-10-14(12-3-2-4-13(17)9-12)19-16(22-10)20-15(21)11-5-7-18-8-6-11/h2-9H,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIYYYSFBSGQJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=NC=C2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-(2-fluorophenyl)acetamide](/img/structure/B4431692.png)





![2-{4-[(2,6-dichlorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4431738.png)


![2-{4-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4431753.png)


![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B4431774.png)